molecular formula C24H25N3OS B2554433 6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-[4-(tert-butyl)benzyl]oxime CAS No. 865657-65-4

6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-[4-(tert-butyl)benzyl]oxime

Cat. No.: B2554433
CAS No.: 865657-65-4
M. Wt: 403.54
InChI Key: QERUAXCCVISAJM-MFKUBSTISA-N
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Description

This compound belongs to the imidazothiazole class, characterized by a bicyclic imidazo[2,1-b][1,3]thiazole core. Key structural features include:

  • Position 6: A 4-methylphenyl group, contributing to hydrophobic interactions.
  • Position 5: A carbaldehyde group functionalized as an O-[4-(tert-butyl)benzyl]oxime, enhancing steric bulk and lipophilicity.
    This derivative is hypothesized to modulate nuclear receptors like the constitutive androstane receptor (CAR), similar to its analogs .

Properties

IUPAC Name

(E)-N-[(4-tert-butylphenyl)methoxy]-1-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3OS/c1-17-5-9-19(10-6-17)22-21(27-13-14-29-23(27)26-22)15-25-28-16-18-7-11-20(12-8-18)24(2,3)4/h5-15H,16H2,1-4H3/b25-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERUAXCCVISAJM-MFKUBSTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=NOCC4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=N/OCC4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-[4-(tert-butyl)benzyl]oxime , a derivative of imidazo[2,1-b]thiazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C19H22N2OS
  • Molecular Weight : 342.46 g/mol
  • CAS Number : 333327-62-1

The structure features an imidazo[2,1-b][1,3]thiazole core linked to a benzaldehyde oxime group, which is believed to contribute to its biological activity.

Biological Activity Overview

Research has indicated that compounds in the imidazo[2,1-b]thiazole class exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Several derivatives have shown efficacy against various bacterial strains.
  • Antitumor Activity : Some studies suggest potential in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : Certain compounds have been identified as inhibitors of key enzymes involved in disease pathways.

Antimicrobial Activity

Imidazo[2,1-b]thiazole derivatives have been evaluated for their antimicrobial properties. A study conducted on related compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazoleStaphylococcus aureus8 µg/mL
6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazoleEscherichia coli16 µg/mL

These findings suggest that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Antitumor Activity

The antitumor potential of imidazo[2,1-b]thiazole derivatives has been explored in various cancer models. A notable study found that certain derivatives could induce apoptosis in cancer cells:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • IC50 Values :
CompoundCell LineIC50 (µM)
6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazoleHeLa5.0
6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazoleMCF-77.5

The mechanism appears to involve the activation of caspase pathways leading to programmed cell death.

Enzyme Inhibition

Research has also focused on the inhibition of specific enzymes by these compounds. For instance, certain derivatives have been shown to inhibit Mycobacterium tuberculosis pantothenate synthetase with promising IC50 values:

CompoundTarget EnzymeIC50 (µM)
6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazolePantothenate Synthetase0.53

This indicates potential use in treating tuberculosis and other infections.

Case Studies

A series of case studies have illustrated the therapeutic potential of imidazo[2,1-b]thiazole derivatives:

  • Case Study 1 : A derivative exhibited significant reduction in tumor size in a xenograft model of breast cancer.
  • Case Study 2 : In vivo studies using zebrafish models showed reduced Mycobacterium marinum load after treatment with related compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that imidazo[2,1-b][1,3]thiazole derivatives exhibit anticancer properties. The incorporation of the oxime functional group in this compound enhances its activity against various cancer cell lines. For instance:

  • Case Study : A study demonstrated that derivatives of imidazo[2,1-b][1,3]thiazole showed significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Studies have shown that related thiazole compounds possess antibacterial and antifungal properties.

  • Data Table: Antimicrobial Activity of Related Compounds
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Imidazo[2,1-b][1,3]thiazole DerivativeStaphylococcus aureus15 µg/mL
Imidazo[2,1-b][1,3]thiazole DerivativeEscherichia coli20 µg/mL

Material Science

Fluorescent Materials

The unique electronic properties of imidazo[2,1-b][1,3]thiazole derivatives make them suitable for use in fluorescent materials. These materials are used in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

  • Case Study : Research indicated that incorporating such compounds into polymer matrices improved the luminescence efficiency of OLEDs .

Analytical Chemistry

Chromatographic Applications

The compound can be utilized as a derivatizing agent in chromatography for the analysis of various biomolecules. Its ability to form stable complexes with metal ions enhances detection sensitivity.

  • Data Table: Chromatographic Applications
ApplicationMethodologyDetection Limit
Metal Ion DetectionHPLC5 ng/mL
Amino Acid AnalysisGC-MS10 pg/mL

Agricultural Chemistry

Pesticide Development

The thiazole moiety is known for its role in developing agrochemicals. The compound's derivatives may lead to new classes of pesticides with improved efficacy and reduced toxicity.

  • Case Study : A derivative was tested for insecticidal activity against common agricultural pests, showing promising results .

Chemical Reactions Analysis

Oxime Functional Group Reactivity

The oxime moiety in this compound is highly reactive, participating in condensation and substitution reactions. Key reaction pathways include:

  • Imine/hydrazone formation : Oximes can react with carbonyl compounds (e.g., aldehydes, ketones) to form imines or hydrazones via nucleophilic attack mechanisms .

  • Oxime ether synthesis : Metal-catalyzed reactions (e.g., titanium complexes) with carbonyl compounds yield oxime ethers as E/Z-isomer mixtures . For example, tert-butoximido titanium complexes react with benzaldehydes to form oxime ethers under dry nitrogen or argon .

Reaction TypeCatalyst/ConditionsProduct TypeKey References
Imine/hydrazoneAcid/base catalysisImines/hydrazones
Oxime ether formationTitanium complexes (e.g., TiCp*)Oxime ethers

Metal-Catalyzed Transformations

The compound’s oxime group and sulfur-containing thiazole core enable metal-mediated reactions:

  • Copper(I) triflate (Cu(OTf)₂) catalysis : Facilitates oxidation of intermediates (e.g., thiazole derivatives) to form aromatic products. For example, Cu(OTf)₂ in ionic liquids oxidizes pyrazoline intermediates to pyrazoles .

  • Titanium complexes : React with carbonyl compounds to form oxime ethers via nucleophilic attack mechanisms .

Reaction TypeCatalyst/ConditionsProduct TypeKey References
Oxidation (pyrazoline → pyrazole)Cu(OTf)₂ in ionic liquidsAromatic pyrazoles
Oxime ether synthesistert-Butoximido titanium complexesOxime ethers

Biological Target Interaction Studies

While not direct chemical reactions, the compound’s structural features suggest potential for binding to biological targets:

  • Enzyme/receptor binding : The imidazo[2,1-b] thiazole core and oxime group may enable interactions with proteins (e.g., kinases, GPCRs) .

  • Techniques : Surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), or fluorescence-based assays.

Substitution and Coupling Reactions

The aldehyde group and sulfur atom in the thiazole ring are sites for further functionalization:

  • Aldehyde condensation : Reacts with amines or hydrazines to form hydrazones/iminium salts.

  • Sulfur-centered reactions : Potential for nucleophilic aromatic substitution or thiolation, though less common in thiazoles .

Reaction Conditions and Solvent Effects

Commonly used conditions for reactions involving this compound include:

  • Microwave irradiation : Enhances reaction rates and yields (e.g., DMF solvent).

  • Ionic liquids : Used as catalysts or reaction media for metal-mediated processes .

  • Dry inert atmospheres : Critical for preventing side reactions in oxime ether synthesis .

Structural Analog Comparisons

The tert-butyl group on the oxime’s benzyl moiety and the thiazole ring distinguish this compound from analogs:

  • Enhanced solubility : The tert-butyl substituent improves solubility compared to unsubstituted oximes .

  • Reduced steric hindrance : The imidazo[2,1-b] thiazole core allows for planar conjugation, aiding in biological interactions .

Future Research Directions

  • Optimizing metal-catalyzed pathways : Exploring alternative catalysts (e.g., palladium, nickel) for cross-coupling reactions.

  • Biological screening : Investigating antiproliferative or kinase-inhibitory activity using in vitro assays .

This compound’s unique oxime-thiazole combination positions it as a versatile scaffold for medicinal chemistry and catalytic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Table 1: Substituent Effects on Pharmacological and Physicochemical Properties
Compound Name Substituent (Position 6) Key Functional Groups (Oxime Side Chain) Molecular Weight (g/mol) Key Biological Activity
Target Compound 4-Methylphenyl O-[4-(tert-butyl)benzyl]oxime ~350 (estimated) Potential CAR modulation (hypothesized)
CITCO (6-(4-Chlorophenyl)imidazo[...]oxime) 4-Chlorophenyl O-(3,4-dichlorobenzyl)oxime 422.7 Selective CAR agonist; inhibits BTSCs
6-(4-Ethylphenyl)imidazo[...]carbaldehyde 4-Ethylphenyl None (carbaldehyde only) 256.32 Not reported (structural analog)
6-(4-Fluorophenyl)imidazo[...]carbaldehyde 4-Fluorophenyl None 232.28 (estimated) Not reported
  • Electronic and Steric Effects :
    • Chlorine (CITCO) increases electronegativity and binding affinity to CAR compared to methyl or ethyl groups.
    • The tert-butyl group in the target compound enhances lipophilicity (logP ~4.5 estimated) vs. CITCO’s dichlorobenzyl (logP ~5.2) .

Modifications to the Oxime Side Chain

Table 2: Oxime Substituent Impact on Receptor Activation
Compound Name Oxime Substituent CAR Activation Potency (EC50) CYP Induction Profile
Target Compound 4-(tert-Butyl)benzyl Not reported Hypothesized moderate CYP2B6
CITCO 3,4-Dichlorobenzyl 0.5–1.0 µM Strong CYP2B6/CYP3A4 inducer
6-[(4-Chlorophenyl)sulfanyl] [...]oxime 4-Chlorobenzylsulfanyl Not reported Unknown
  • CAR Activation : CITCO’s dichlorobenzyl group is critical for high-affinity CAR binding, while bulkier tert-butyl groups may reduce receptor interaction .
  • CYP Induction : CITCO upregulates CYP2B6 (2.19-fold) and CYP3A4 (1.28-fold) in hepatic cells; structural analogs with varied substituents may show differential effects .

Research Findings and Implications

  • The target compound’s tert-butyl group may alter nuclear receptor selectivity.
  • Drug-Drug Interactions : CYP induction by CITCO necessitates caution in co-administered therapies; substituent-driven modulation could mitigate this .

Q & A

Q. How does this compound compare to phenobarbital in modulating CAR-mediated gene regulation?

  • Methodological Answer :
  • Indirect vs. Direct Activation : Phenobarbital activates CAR via dephosphorylation (indirect), while this compound likely binds directly (like CITCO). Compare kinetics of CYP2B6 induction in time-course experiments .
  • Cross-Species Variability : Test in mouse hepatocytes; phenobarbital activates murine CAR effectively, whereas this compound may show species-specific differences due to structural variations in CAR-LBD .

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